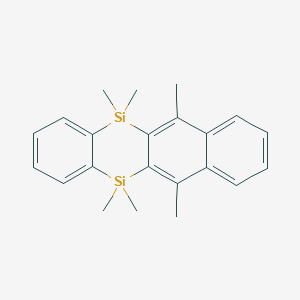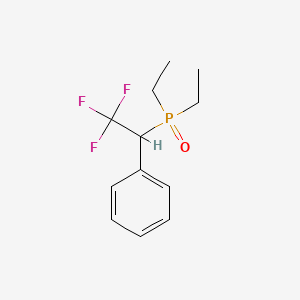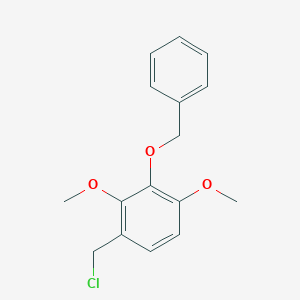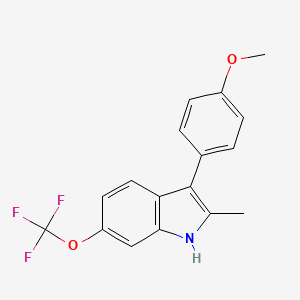![molecular formula C10H13ClN2O2 B12525889 N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea CAS No. 803729-78-4](/img/structure/B12525889.png)
N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea makes it a subject of interest for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea typically involves the reaction of 2-chloroethylamine with 3-(hydroxymethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while nucleophilic substitution of the chloroethyl group could result in various substituted urea derivatives.
Applications De Recherche Scientifique
N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Chloroethyl)-N’-phenylurea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N-(2-Bromoethyl)-N’-[3-(hydroxymethyl)phenyl]urea: Similar structure but with a bromo group instead of a chloro group, which may influence its chemical properties.
Uniqueness
N-(2-Chloroethyl)-N’-[3-(hydroxymethyl)phenyl]urea is unique due to the presence of both the chloroethyl and hydroxymethyl groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
803729-78-4 |
|---|---|
Formule moléculaire |
C10H13ClN2O2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-3-[3-(hydroxymethyl)phenyl]urea |
InChI |
InChI=1S/C10H13ClN2O2/c11-4-5-12-10(15)13-9-3-1-2-8(6-9)7-14/h1-3,6,14H,4-5,7H2,(H2,12,13,15) |
Clé InChI |
OTXNTEAHYRPOKW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)NCCCl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
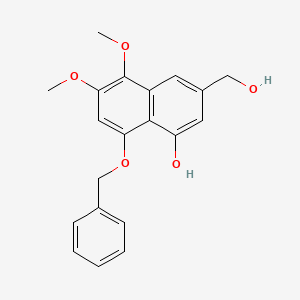
![1,1'-[(2-Methylpropane-1,3-diyl)bis(oxy)]di(butan-2-ol)](/img/structure/B12525841.png)
![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
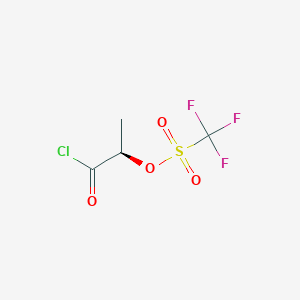
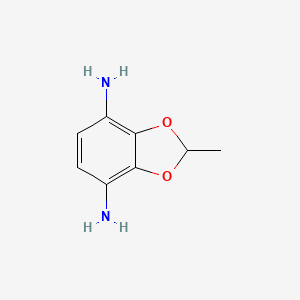
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)

